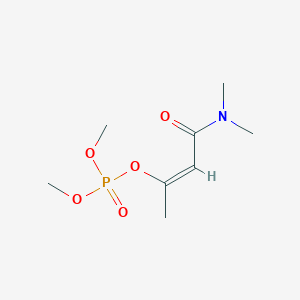
cis-Bidrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Bidrin is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group, a methyl group, and a dimethyl phosphate group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bidrin typically involves the reaction of dimethyl phosphite with an appropriate precursor under controlled conditions. One common method involves the use of dimethyl phosphite and a suitable alkene or alkyne precursor in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
cis-Bidrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine derivatives.
科学的研究の応用
Insect Control
Cis-Bidrin is primarily utilized in agriculture for its efficacy against a range of insect pests. It has been shown to be effective in controlling pests on cotton and citrus crops. The systemic activity of Bidrin allows it to be absorbed by plants, offering protection against insects that feed on them.
Case Study: Cotton Crop Management
A study published in the Journal of Economic Entomology demonstrated the systemic activity of Bidrin when applied directly to cotton plants. The results indicated that direct application to the stems was more efficient than soil injection or foliar applications, leading to significant pest control with reduced application rates .
| Application Method | Effectiveness (%) | Notes |
|---|---|---|
| Stem Application | 85 | Most efficient method |
| Soil Injection | 60 | Less effective |
| Foliar Treatment | 50 | Requires higher dosage |
Impact on Non-Target Species
Research has also focused on the effects of this compound on non-target species, particularly pollinators like honey bees. A study indicated that flight activity in honey bee colonies decreased significantly after application, with mortality rates rising on the day of application due to exposure to the insecticide . This highlights the importance of considering ecological impacts in pest management strategies.
Soil Persistence and Decomposition
The persistence of this compound in soil is crucial for understanding its environmental impact and efficacy. Studies have shown that Bidrin exhibits varying levels of adsorption and decomposition in different soil types. For instance, one study reported rapid downward movement in mineral soils, with residue levels declining over a 90-day period post-application .
| Soil Type | Persistence (Days) | Residue Level (ppm) |
|---|---|---|
| Mineral Soil | 30 | 0.5 |
| Organic Soil | 60 | 0.2 |
Toxicological Studies
Toxicological evaluations are essential for assessing the safety of this compound in agricultural use. The U.S. Environmental Protection Agency (EPA) has conducted extensive reviews, indicating that while this compound is effective against pests, it poses risks to mammals and non-target organisms if not managed properly .
Case Study: Cattle Feeding Trials
In a study assessing the impact of Bidrin when included in silage for lactating dairy cows, researchers found no significant adverse effects on milk production or feed intake. However, a notable depression in blood cholinesterase activity was observed, indicating potential toxicity at higher exposure levels .
Regulatory Perspectives
The regulatory framework surrounding this compound emphasizes its use within safe limits to mitigate risks to human health and the environment. The EPA's guidelines recommend careful monitoring of application rates and timing to minimize exposure to non-target species and ensure environmental safety .
作用機序
The mechanism of action of cis-Bidrin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Dimethyl(dimethylamino)phosphine: This compound shares a similar structure but lacks the oxopropenyl group.
Methyltri-n-butylphosphonium dimethyl phosphate: Another related compound with a different alkyl group.
Uniqueness
cis-Bidrin is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
18250-63-0 |
|---|---|
分子式 |
C8H16NO5P |
分子量 |
237.19 g/mol |
IUPAC名 |
[(Z)-4-(dimethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C8H16NO5P/c1-7(6-8(10)9(2)3)14-15(11,12-4)13-5/h6H,1-5H3/b7-6- |
InChIキー |
VEENJGZXVHKXNB-SREVYHEPSA-N |
SMILES |
CC(=CC(=O)N(C)C)OP(=O)(OC)OC |
異性体SMILES |
C/C(=C/C(=O)N(C)C)/OP(=O)(OC)OC |
正規SMILES |
CC(=CC(=O)N(C)C)OP(=O)(OC)OC |
密度 |
Relative density (water = 1): 1.216 (15 °C) |
引火点 |
93 °C c.c. |
Key on ui other cas no. |
18250-63-0 141-66-2 |
物理的記述 |
YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. |
溶解性 |
Solubility in water: miscible |
蒸気圧 |
Vapor pressure, Pa at 20 °C: 0.013 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















